![molecular formula C18H21F3N2O4S B608322 KDS2010 CAS No. 1894207-44-3](/img/no-structure.png)
KDS2010
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KDS2010 is a potent, highly selective, and reversible MAO-B inhibitor which shows 12,500-fold selectivity over MAO-A. KDS2010 overcomes the disadvantages of the irreversible MAO-B inhibitor and significantly attenuates increased astrocytic GABA levels and astrogliosis, thereby enhancing synaptic transmission, and rescuing learning and memory impairments in APP/PS1 mice.
Applications De Recherche Scientifique
Therapeutic Potential in Parkinson's Disease
KDS2010, a novel Monoamine oxidase-B (MAO-B) inhibitor, demonstrates significant potential as a therapeutic candidate for Parkinson’s disease (PD). Studies indicate that KDS2010, being potent, selective, and reversible, shows superior effectiveness compared to existing irreversible MAO-B inhibitors. In animal models of PD, including the MPTP mouse model and 6-hydroxydopamine-induced models, KDS2010 exhibited substantial neuroprotective and anti-neuroinflammatory effects, leading to alleviation of parkinsonism. Notably, it showed high bioavailability and blood-brain barrier permeability, along with minimal toxicity in non-human primates, positioning it as a promising next-generation treatment for PD (Nam et al., 2020).
Role in Alzheimer’s Disease
KDS2010 has emerged as a potential therapeutic agent for Alzheimer's disease (AD). The reversible MAO-B inhibition by KDS2010 helps in reducing aberrant γ-aminobutyric acid (GABA) production in reactive astrocytes, a known factor in AD pathology. Long-term treatment with KDS2010 does not induce compensatory genetic mechanisms, thereby effectively attenuating increased astrocytic GABA levels and rescuing learning and memory impairments in AD animal models. This contrasts with the limited long-term benefits of irreversible MAO-B inhibitors like selegiline in AD treatment, highlighting KDS2010's potential as an effective, long-lasting therapeutic option for AD (Park et al., 2019).
Toxicology and Pharmacokinetics
Toxicological studies of KDS2010 in animal models have identified its no-observed-adverse-effect levels, providing important insights into its safety profile. In rats, repeated oral administration of KDS2010 at varying doses resulted in notable effects on body weight, food consumption, and histological alterations in the kidney and testes at higher doses. These findings are essential for understanding the drug's safety and determining appropriate dosages for further clinical development (Kim et al., 2020).
Propriétés
Numéro CAS |
1894207-44-3 |
---|---|
Nom du produit |
KDS2010 |
Formule moléculaire |
C18H21F3N2O4S |
Poids moléculaire |
418.43 |
Nom IUPAC |
(S)-2-(((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)amino)propanamide Mesylate |
InChI |
InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1 |
Clé InChI |
AXIUZWFYRNNIFL-MERQFXBCSA-N |
SMILES |
C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KDS-2010; KDS 2010; KDS2010 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.